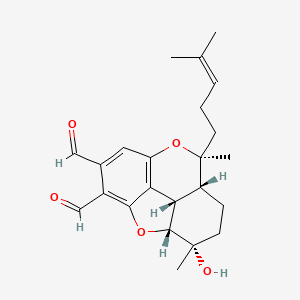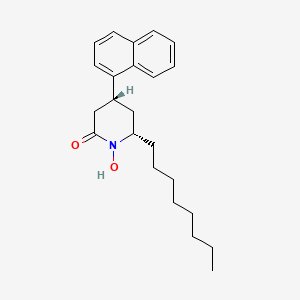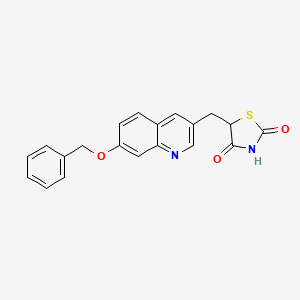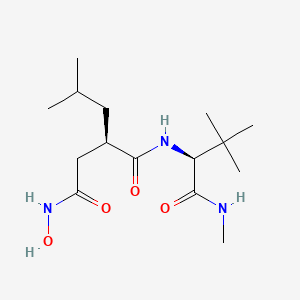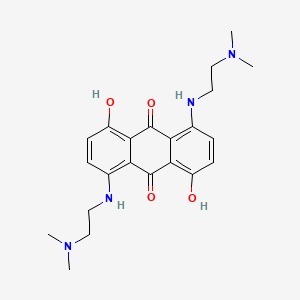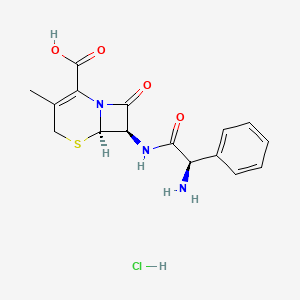
Cephalexin hydrochloride anhydrous
Overview
Description
Cephalexin hydrochloride anhydrous is a first-generation cephalosporin antibiotic. It is a semisynthetic derivative of the cephalosporin nucleus, 7-amino cephalosporanic acid. This compound is effective against both Gram-positive and some Gram-negative bacteria by disrupting the growth of the bacterial cell wall . It is commonly used to treat infections of the respiratory tract, skin, bones, and urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cephalexin hydrochloride involves the reaction of 7-amino deacetoxy cephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps :
Reaction with L-Phenylglycine Ester Derivative: An L-Phenylglycine ester derivative is added to a 7-ADCA aqueous solution. Immobilized penicillin acylase is then added to catalyze the reaction.
Separation and Filtration: The reaction mixture is adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The cephalexin suspension is centrifugally filtered to obtain cephalexin crude powder.
Crystallization: The crude powder is mixed, and the pH is adjusted with sulfuric acid. The solution is filtered, and the crystals are grown by adjusting the pH with ammonia water. The crystals are then washed with water and acetone and dried to obtain the final product.
Industrial Production Methods: Industrial production of cephalexin hydrochloride often involves enzymatic synthesis using penicillin acylase. This method is preferred due to its high yield and environmental friendliness . The process is optimized for temperature, pH, and substrate concentrations to maximize productivity and enzyme stability.
Chemical Reactions Analysis
Types of Reactions: Cephalexin hydrochloride anhydrous undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis to produce 7-amino deacetoxy cephalosporanic acid (7-ADCA).
Oxidation and Reduction: Cephalexin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: The β-lactam ring in cephalexin can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is typically carried out using penicillin acylase in aqueous media.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not common in pharmaceutical applications.
Substitution: Nucleophiles such as amines can react with the β-lactam ring under mild conditions.
Major Products Formed:
Hydrolysis: 7-amino deacetoxy cephalosporanic acid (7-ADCA).
Substitution: Various substituted cephalosporins depending on the nucleophile used.
Scientific Research Applications
Cephalexin hydrochloride anhydrous has a wide range of scientific research applications, including :
Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactions.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Widely used in clinical settings to treat bacterial infections. It is also used in pharmacokinetic and pharmacodynamic studies.
Mechanism of Action
Cephalexin hydrochloride anhydrous exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: An intravenous first-generation cephalosporin with a broader spectrum of activity.
Cephalothin: A first-generation cephalosporin with higher activity against certain Gram-positive bacteria.
Comparison:
Cephalexin vs. Cefadroxil: Cephalexin has a shorter half-life and requires more frequent dosing compared to cefadroxil.
Cephalexin vs. Cefazolin: Cephalexin is administered orally, while cefazolin is given intravenously, making cephalexin more convenient for outpatient treatment.
Cephalexin vs. Cephalothin: Cephalexin has better oral bioavailability and is less bound to serum proteins compared to cephalothin.
Cephalexin hydrochloride anhydrous remains a valuable antibiotic due to its effectiveness, safety profile, and versatility in treating various bacterial infections.
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.ClH/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H/t10-,11-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBUIZREQYVRSY-CYJZLJNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208400 | |
| Record name | Cephalexin hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59695-59-9 | |
| Record name | Cephalexin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059695599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalexin hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHALEXIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH006XJI3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N'-[(E)-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B1243677.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)

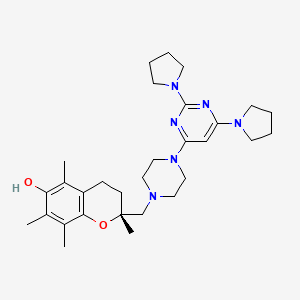
![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)
